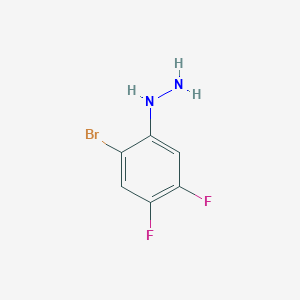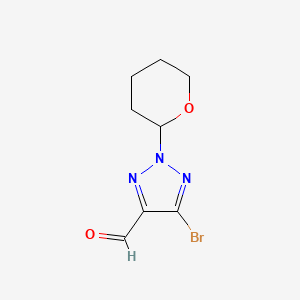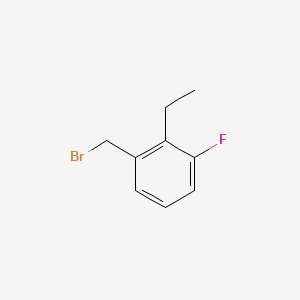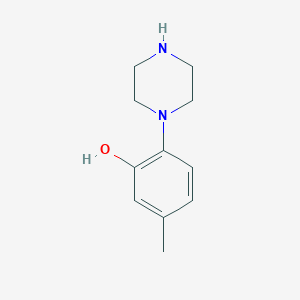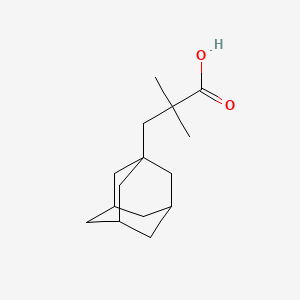
3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid is an organic compound featuring an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and unique structural properties. The adamantane framework is often utilized in various fields of chemistry due to its rigidity and ability to enhance the stability of compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid typically involves the alkylation of adamantane derivatives. One common method is the reaction of adamantane with 2,2-dimethylpropanoic acid under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the adamantane to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while reduction can produce adamantanol derivatives.
Aplicaciones Científicas De Investigación
3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to the stability of the adamantane moiety.
Medicine: Explored for its antiviral and antibacterial properties.
Industry: Utilized in the production of high-performance materials and polymers.
Mecanismo De Acción
The mechanism by which 3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid exerts its effects is largely dependent on its interaction with biological targets. The adamantane moiety can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. This property is particularly useful in drug design, where the compound can act as a carrier for active pharmaceutical ingredients.
Comparación Con Compuestos Similares
Similar Compounds
Adamantane: The parent hydrocarbon, known for its stability and use in various chemical applications.
1-Adamantanecarboxylic acid: A simpler derivative with similar structural features.
2-Adamantanone: An oxidized form of adamantane with a ketone functional group.
Uniqueness
3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid is unique due to the presence of both the adamantane moiety and the 2,2-dimethylpropanoic acid group. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications such as drug design and materials science.
Propiedades
Número CAS |
97041-90-2 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
3-(1-adamantyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C15H24O2/c1-14(2,13(16)17)9-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,3-9H2,1-2H3,(H,16,17) |
Clave InChI |
WPSMLACYSNNZHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC12CC3CC(C1)CC(C3)C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


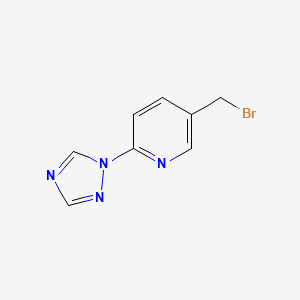
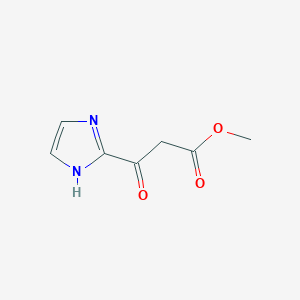
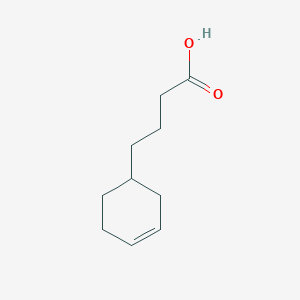
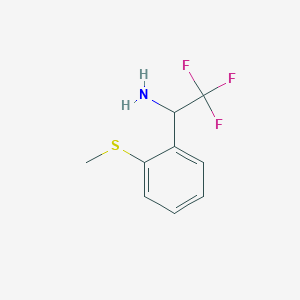
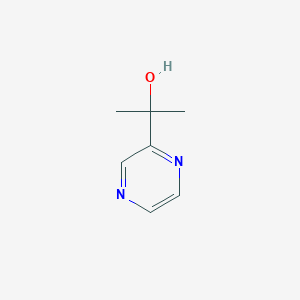
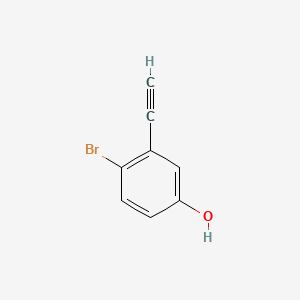
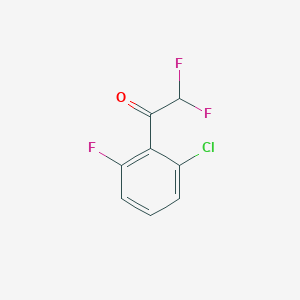
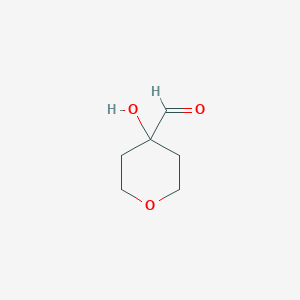
![Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15321118.png)
